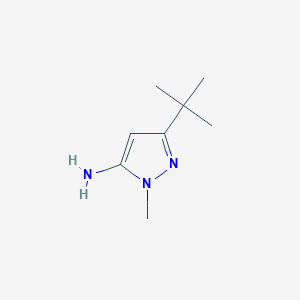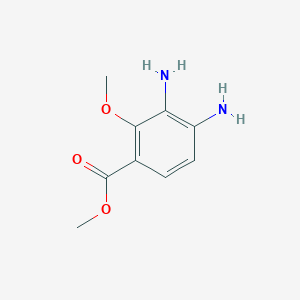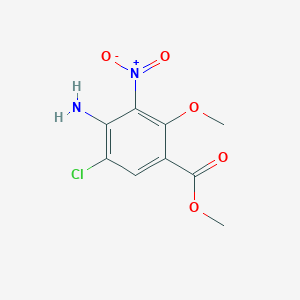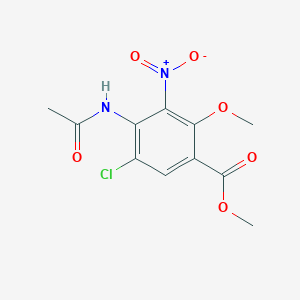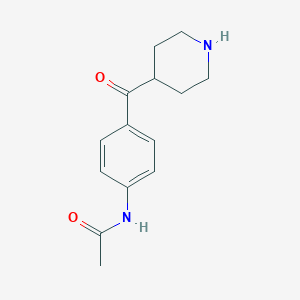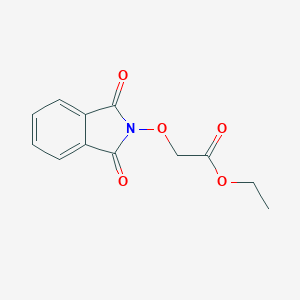
(1,3-二氧代-1,3-二氢-异吲哚-2-基氧基)乙酸乙酯
描述
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is primarily used as an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt . Cefixime is a third-generation cephalosporin antibiotic , which targets bacterial cell wall synthesis .
Mode of Action
As an intermediate in the synthesis of Cefixime, Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate contributes to the overall action of the antibiotic. Cefixime works by binding to penicillin-binding proteins within the bacterial cell wall, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death .
Biochemical Pathways
The compound is involved in the biochemical pathway of Cefixime synthesis . Cefixime, in turn, affects the bacterial cell wall synthesis pathway, leading to bacterial cell death .
Pharmacokinetics
Cefixime is absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is the synthesis of Cefixime Ethyl Ester Sodium Salt . This compound is an ester impurity of Cefixime , a potent antibiotic that causes bacterial cell death by inhibiting cell wall synthesis .
Action Environment
The action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is influenced by the conditions in which the chemical reactions for the synthesis of Cefixime take place . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process .
生化分析
Biochemical Properties
As an intermediate in the synthesis of Cefixime, it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis and metabolism of antibiotics .
Cellular Effects
Given its role in the synthesis of Cefixime, it may influence cell function indirectly through the action of this antibiotic .
Molecular Mechanism
As an intermediate in the synthesis of Cefixime, it may exert its effects at the molecular level through this antibiotic .
Metabolic Pathways
As an intermediate in the synthesis of Cefixime, it may be involved in the metabolic pathways of this antibiotic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the desired ester. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Hydrolysis: Yields (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Reduction: Forms alcohol derivatives of the phthalimide moiety.
相似化合物的比较
Similar Compounds
Phthalimide: The parent compound, which lacks the acetic acid ethyl ester group.
N-Substituted Phthalimides: Compounds where the nitrogen atom in the phthalimide ring is substituted with various functional groups.
Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with different substituents.
Uniqueness
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester is unique due to the presence of both the phthalimide moiety and the acetic acid ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUKRAODYPUHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200515 | |
| Record name | Ethyl N-phthalimidoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-81-0 | |
| Record name | Ethyl N-phthalimidoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-phthalimidoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

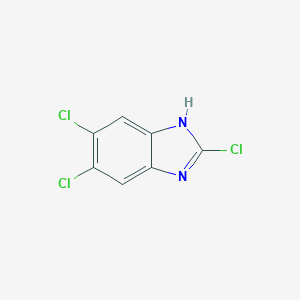

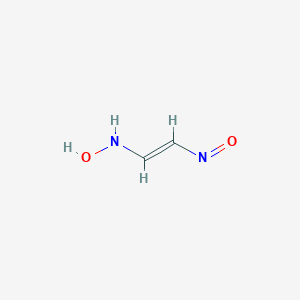
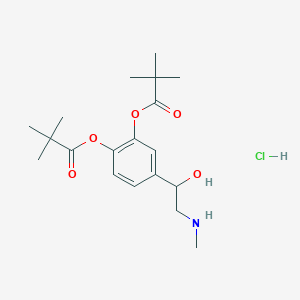
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
